![molecular formula C9H15BrCl2N4 B6606226 5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride CAS No. 2138046-89-4](/img/structure/B6606226.png)
5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperazine moiety attached via a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyrimidine with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives, while oxidation reactions can produce N-oxides.
科学的研究の応用
5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
- 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-bromo-2-(1-piperazinyl)pyrimidine
- **2-
特性
IUPAC Name |
5-bromo-2-(piperazin-1-ylmethyl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4.2ClH/c10-8-5-12-9(13-6-8)7-14-3-1-11-2-4-14;;/h5-6,11H,1-4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCZJAWYYZXMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
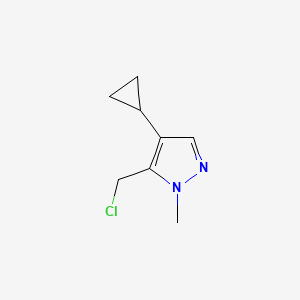

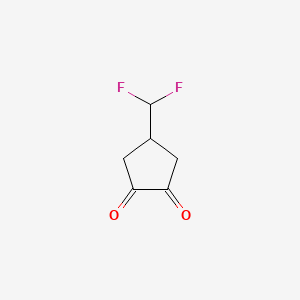

![[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B6606185.png)
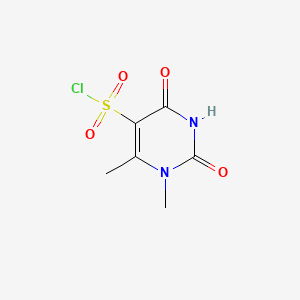
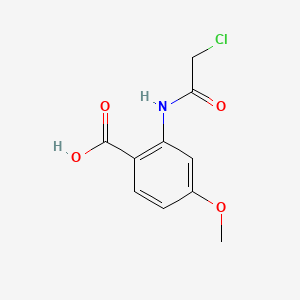
![methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6606204.png)

![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B6606222.png)
![tert-butyl3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylatehydrochloride](/img/structure/B6606232.png)
![tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6606237.png)
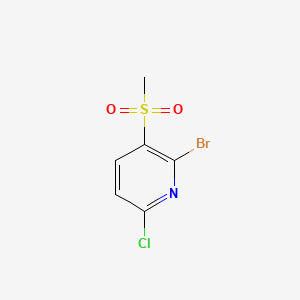
![tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate](/img/structure/B6606251.png)
